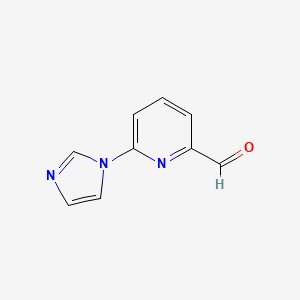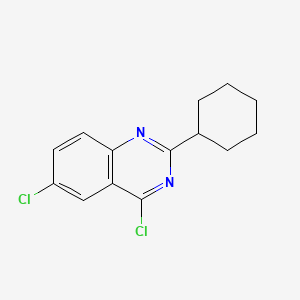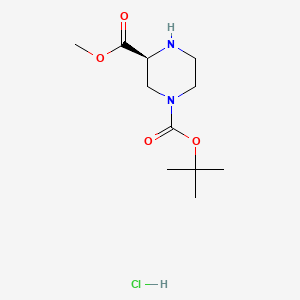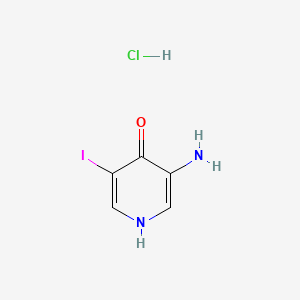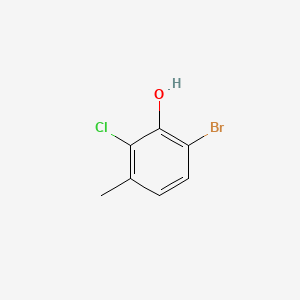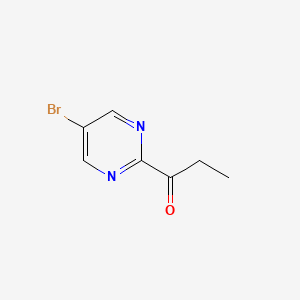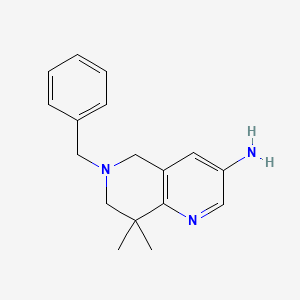
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
説明
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, commonly known as 6-BDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of naphthyridines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6-BDT is not fully understood, but it is believed to work through multiple pathways. One of the proposed mechanisms is the inhibition of DNA synthesis, which can lead to the suppression of tumor growth. Another proposed mechanism is the inhibition of viral replication, which can prevent the spread of viral infections. Additionally, 6-BDT has been found to modulate the activity of various enzymes and receptors, which can contribute to its therapeutic effects.
生化学的および生理学的効果
6-BDT has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the suppression of tumor growth. In addition, 6-BDT has been found to inhibit the activity of various enzymes and receptors, such as tyrosine kinases and histone deacetylases, which can contribute to its therapeutic effects. Furthermore, 6-BDT has been found to modulate the immune system, leading to an increase in the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 6-BDT in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. In addition, 6-BDT is relatively easy to synthesize and purify, which can facilitate its use in lab experiments. However, one of the limitations of using 6-BDT is its potential toxicity, which can limit its use in vivo. Furthermore, the mechanism of action of 6-BDT is not fully understood, which can make it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on 6-BDT. One of the areas of focus is the optimization of its therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 6-BDT, which can lead to the development of more effective therapies. Furthermore, the potential toxicity of 6-BDT needs to be further investigated, particularly in vivo, to ensure its safety for human use. Finally, the synthesis and purification techniques for 6-BDT can be improved to increase its yield and purity.
合成法
The synthesis of 6-BDT involves the reaction of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline with benzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, deprotonation, and alkylation, to yield 6-BDT. The purity and yield of 6-BDT can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
6-BDT has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent anticancer, antiviral, and antifungal activities. In addition, 6-BDT has been shown to have a positive effect on the immune system, making it a potential candidate for immunomodulatory therapy. Furthermore, 6-BDT has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-benzyl-8,8-dimethyl-5,7-dihydro-1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-17(2)12-20(10-13-6-4-3-5-7-13)11-14-8-15(18)9-19-16(14)17/h3-9H,10-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRYDUARLOUZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745145 | |
| Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
CAS RN |
1356087-44-9 | |
| Record name | 1,6-Naphthyridin-3-amine, 5,6,7,8-tetrahydro-8,8-dimethyl-6-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
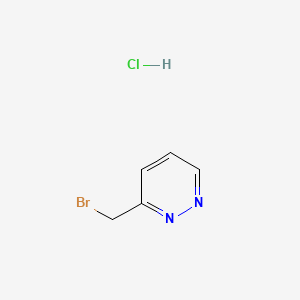
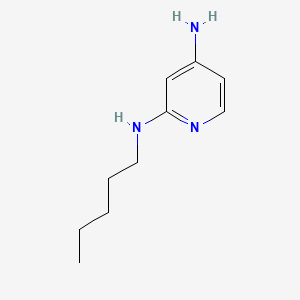
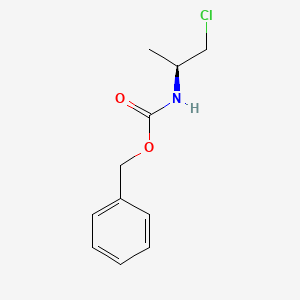
![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)
![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
